tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(methyl)carbamate

Description

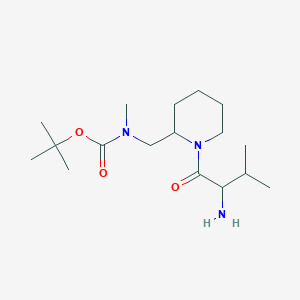

Chemical Structure and Properties The compound "tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(methyl)carbamate" (CAS: 1354033-37-6) is a heterocyclic carbamate derivative featuring:

- A piperidine ring with a methyl group attached to the nitrogen atom.

- An (S)-2-amino-3-methylbutanoyl moiety, which introduces chirality and a branched alkyl chain.

- A tert-butyl carbamate (Boc) protecting group on the methyl-substituted piperidine nitrogen.

This compound is synthesized via multi-step protocols involving peptide coupling and carbamate protection strategies, typical of intermediates in medicinal chemistry targeting protease inhibition or receptor modulation . Its purity is reported as 97% (HPLC), with applications in preclinical research, though specific biological data remain proprietary .

Properties

Molecular Formula |

C17H33N3O3 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate |

InChI |

InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)20-10-8-7-9-13(20)11-19(6)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3 |

InChI Key |

MBHICXXBXWATDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCCC1CN(C)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from recent patents and literature:

Key Comparative Insights

Core Heterocycle :

- The piperidine core in the target compound provides conformational rigidity compared to pyrrolidine (e.g., Compound 302) or cyclohexane (e.g., Compound 193), influencing binding to planar biological targets like enzymes .

- Pyrrolo[2,3-d]pyrimidine (Compound 302) introduces aromaticity, enhancing π-π stacking interactions in kinase inhibitors .

Halogenated pyrimidines (e.g., Cl, I in Compounds 193 and 298) are electrophilic handles for Suzuki or Sonogashira couplings, absent in the target compound .

Protective Groups :

- The Boc group in all compounds enhances stability during synthesis but may limit cellular permeability compared to acetyl or benzyl protections .

Stereochemical Considerations :

- The (1S,4S) configuration in Compound 298 and (S) configuration in the target compound highlight the role of stereochemistry in modulating bioactivity and metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(methyl)carbamate, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves coupling the (S)-2-amino-3-methylbutanoyl moiety to a piperidine scaffold, followed by carbamate protection. For example, tert-butyl carbamate groups are introduced using tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) at low temperatures to minimize side reactions . Purification often employs flash chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization, with purity validated via ¹H/¹³C NMR and HRMS .

- Critical Parameters : Reaction temperature, solvent choice (e.g., dichloromethane or ethers), and inert atmosphere (argon/nitrogen) are crucial for yield optimization .

Q. How can the stereochemical integrity of the (S)-2-amino-3-methylbutanoyl group be preserved during synthesis?

- Methodology : Chiral HPLC or polarimetry ([α]D measurements) confirms enantiopurity. Protecting the amino group with a tert-butoxycarbonyl (Boc) group prior to coupling prevents racemization. For example, Boc-protected intermediates are stabilized under mildly acidic conditions .

- Validation : X-ray crystallography (e.g., single-crystal studies at 86 K) provides definitive stereochemical assignments .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalysts, solvents) influence the regioselectivity of piperidine functionalization in this compound?

- Methodology : Regioselective amination or alkylation of the piperidine ring is achieved using iridium or palladium catalysts. For instance, Pd/C with NaBH₄ facilitates reductive amination, while Ir catalysts enable enantioselective transformations .

- Data Analysis : Kinetic studies (e.g., monitoring via TLC or LC-MS) and DFT calculations predict favorable transition states. Conflicting regioselectivity outcomes may arise from solvent polarity (e.g., THF vs. DMF) or steric effects of substituents .

Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model interactions with targets like β-secretase (BACE). Parameters include binding free energy (ΔG) and hydrogen-bonding patterns .

- Validation : Experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based BACE2 assays) correlate with computational predictions .

Q. How can contradictory NMR data (e.g., split signals or unexpected coupling constants) be resolved during structural characterization?

- Methodology : Variable-temperature NMR or 2D techniques (COSY, HSQC) differentiate dynamic effects (e.g., rotamers) from structural isomers. For example, tert-butyl group rotation may cause signal splitting in ¹H NMR, resolved at higher temperatures .

- Case Study : In tert-butyl carbamates, Boc group conformation can lead to diastereotopic splitting, misinterpreted as impurities. Crystallographic data (e.g., C–C bond angles) clarifies such ambiguities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., varying IC₅₀ values) across studies?

- Methodology : Standardize assay conditions (pH, temperature, buffer composition) and validate using reference inhibitors. For example, BACE2 inhibition assays require controlled Zn²⁺ concentrations .

- Root Cause : Variability may stem from differences in compound purity (e.g., residual solvents) or assay readouts (fluorometric vs. colorimetric). Cross-validate with orthogonal techniques (SPR, ITC) .

Method Optimization

Q. What strategies improve the yield of the final carbamate product in large-scale syntheses?

- Methodology : Optimize stoichiometry (e.g., 1.2 eq. of Boc₂O) and use flow chemistry for exothermic steps. Silica gel chromatography with optimized eluents (hexane/EtOAc) enhances recovery .

- Troubleshooting : Low yields may arise from incomplete deprotection (e.g., residual TFA). Monitor via FTIR (C=O stretch at ~1680 cm⁻¹) or LC-MS .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in catalytic hydrogenation reactions?

- Methodology : Use flame-resistant equipment and ground glassware to prevent static discharge. Pd/C catalysts require careful filtration under inert atmospheres to avoid pyrophoric residues .

- Emergency Measures : In case of exposure, rinse skin/eyes with water (15+ minutes) and consult SDS for antidotes (e.g., activated charcoal for ingestion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.